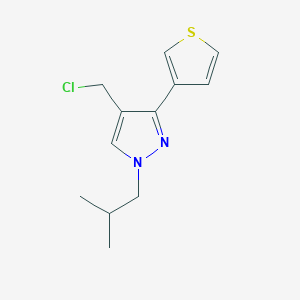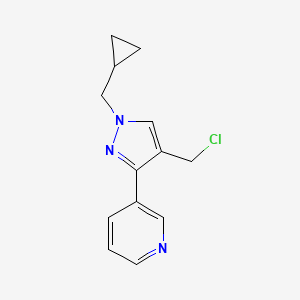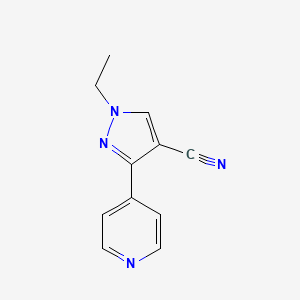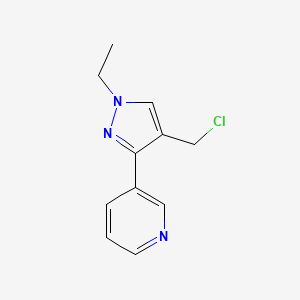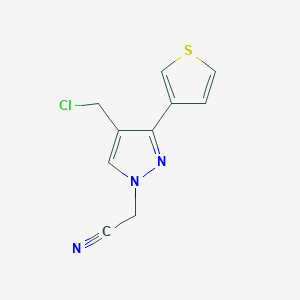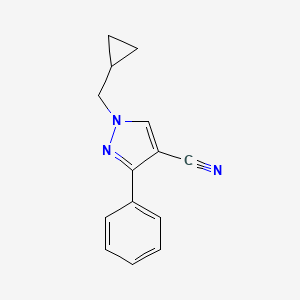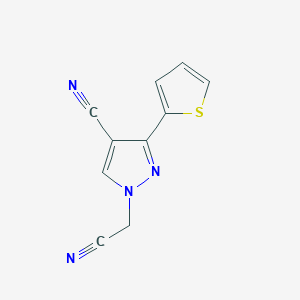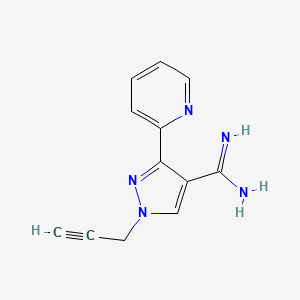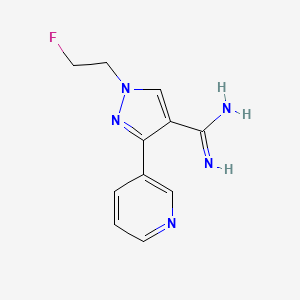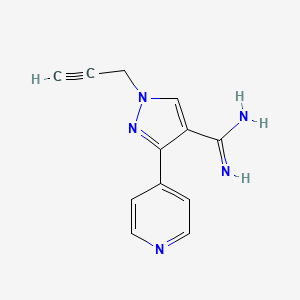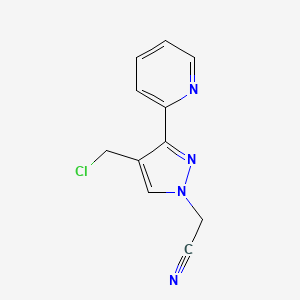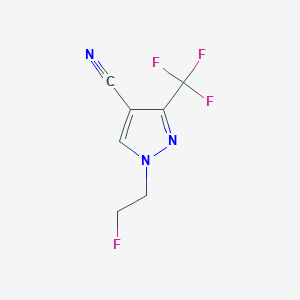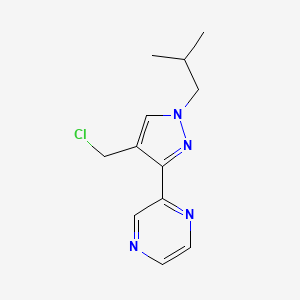![molecular formula C9H9NO2 B1482824 [5-(Furan-3-yl)furan-2-yl]methanamine CAS No. 1700280-81-4](/img/structure/B1482824.png)
[5-(Furan-3-yl)furan-2-yl]methanamine
Descripción general
Descripción
“[5-(Furan-3-yl)furan-2-yl]methanamine” belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Synthesis Analysis
The synthesis of “this compound” involves several steps. For instance, the introduction of pyridine at the skeleton has improved SIRT2 inhibition, and a series of pyridine-containing (5-phenylfuran-2-yl)methanamine derivatives were further synthesized .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C9H9NO2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5H,6,10H2 . The molecular weight of this compound is 163.18 . Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex. For example, the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol yields dimethyl 4-oxoheptanedioate .Physical and Chemical Properties Analysis
“this compound” is a liquid with a molecular weight of 163.18 .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
A study detailed the synthesis and characterization of Schiff base rare earth metal complexes with 1-(furan-2-yl) methanamine condensed with 5-bromo-2-hydroxybenzaldehyde, which exhibited antimicrobial and anticancer activities against HeLa and MCF7 cell lines. The Pr3+ complex showed notable biological efficacy in both assays (Preethi et al., 2021).
Another research focused on the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines using furan-2-yl methanamines, demonstrating their potential as conformationally restricted homophenylalanine analogs (Demir et al., 2004).
New palladium (Pd)II and platinum (Pt)II complexes based on pyrrole Schiff bases, including R-(furan-2-yl)methanamine, were synthesized and showed strong DNA-binding affinity and selective anticancer activity against various human cancerous cell lines, highlighting their potential in cancer therapy (Mbugua et al., 2020).
Material Science and Chemical Properties
A study on amino acid compounds, including derivatives of furan-2-yl methanamine, explored their use as eco-friendly corrosion inhibitors for N80 steel in HCl solution, revealing their potential in material protection (Yadav et al., 2015).
The enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid was investigated, showcasing the conversion involving furan-2-yl methanol derivatives and highlighting a sustainable approach for FDCA production, a valuable chemical for polymer synthesis (Dijkman et al., 2014).
Novel Chemical Sensors and Imaging Agents
- Research into a highly selective fluorescent indicator for copper based on BODIPY excitable with visible light, substituted with a furan-2-yl methanamine derivative, demonstrated its application in living cell imaging, indicating its potential as a tool for biological and chemical analyses (Yang et al., 2016).
Mecanismo De Acción
- The primary target of this compound is not explicitly mentioned in the available literature. However, furan derivatives, including this compound, have been investigated for their antibacterial activity against both gram-positive and gram-negative bacteria .
Target of Action
Pharmacokinetics (ADME)
- Information on absorption is not available. The volume of distribution is not specified. The compound is metabolized, but specific pathways are unknown. The route of elimination and half-life remain undisclosed. Details about protein binding are lacking .
Análisis Bioquímico
Biochemical Properties
[5-(Furan-3-yl)furan-2-yl]methanamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, this compound can modulate cell signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . This inhibition can lead to changes in metabolic flux and gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For example, it is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation . This interaction can affect metabolic flux and the levels of metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is essential for its activity, as it needs to reach specific sites within the cell to exert its effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization ensures that the compound interacts with the appropriate biomolecules, thereby modulating their activity and influencing cellular processes.
Propiedades
IUPAC Name |
[5-(furan-3-yl)furan-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-5-8-1-2-9(12-8)7-3-4-11-6-7/h1-4,6H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTQCNITHOOPGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC=C(O2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


